3,5-Dimethyloct-1-en-4-ol
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Overview
Description
3,5-Dimethyloct-1-en-4-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyloct-1-en-4-ol typically involves the use of starting materials such as alkenes and alcohols. One common method is the hydroboration-oxidation of 3,5-dimethyloct-1-ene. This reaction involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydrogenation of precursors under controlled conditions. The reaction parameters, including temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyloct-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form a saturated alcohol using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,5-Dimethyloct-1-en-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyloct-1-en-4-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The presence of the double bond allows it to undergo addition reactions, which can modify its activity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Another unsaturated alcohol with a similar structure but different position of the double bond.
Citronellol: A natural acyclic monoterpenoid alcohol with similar applications in fragrances and flavors.
Geraniol: An alcohol with a similar structure, commonly used in perfumes and as a flavoring agent.
Uniqueness
3,5-Dimethyloct-1-en-4-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the presence of methyl groups influence its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
94742-98-0 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3,5-dimethyloct-1-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-5-7-9(4)10(11)8(3)6-2/h6,8-11H,2,5,7H2,1,3-4H3 |
InChI Key |
ZRRCDYJSZTZAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(C)C=C)O |
Origin of Product |
United States |
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